molecular formula C26H28ClN3O2S B2588517 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1329876-25-6

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2588517
CAS No.: 1329876-25-6
M. Wt: 482.04
InChI Key: CFEIVWZXTNAXSZ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at the 6-position, a morpholinoethyl moiety, and a naphthalen-1-yl acetamide group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Its design likely targets kinase inhibition (e.g., VEGFR-2) or anticancer activity, as seen in structurally related benzothiazole derivatives .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c1-19-9-10-23-24(17-19)32-26(27-23)29(12-11-28-13-15-31-16-14-28)25(30)18-21-7-4-6-20-5-2-3-8-22(20)21;/h2-10,17H,11-16,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEIVWZXTNAXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]thiazole moiety, a morpholinoethyl group, and a naphthalene acetamide framework. The synthesis typically involves several steps:

  • Formation of the benzo[d]thiazole ring through cyclization reactions.
  • Attachment of the naphthalene acetamide using acylation methods.
  • Introduction of the morpholinoethyl group via nucleophilic substitution reactions.
  • Formation of the hydrochloride salt to enhance solubility and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholinoethyl group may enhance binding affinity and selectivity towards specific targets, potentially leading to modulation of biological pathways.

Anticancer Activity

Research has shown that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis in tumor cells, as evidenced by assays measuring caspase activation and DNA synthesis inhibition .

Anthelmintic Activity

A series of compounds similar to this compound have been screened for anthelmintic properties. These studies indicate moderate to excellent efficacy against nematode species, suggesting that structural modifications can enhance biological activity against parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AnthelminticModerate to excellent activity against nematodes
Analgesic/Anti-inflammatoryPotential effects based on structural analogs

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Potential areas include:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in , trifluoromethoxy in ) lower yields compared to electron-donating groups (e.g., methyl in the target compound). The morpholinoethyl group in the target compound may improve solubility but complicates synthesis due to steric hindrance.
  • Salt Formation : The hydrochloride salt in the target compound distinguishes it from neutral analogs (e.g., ), likely enhancing bioavailability.

Physicochemical Properties

  • Melting Points: Compounds with rigid aromatic systems (e.g., naphthyl in , chlorophenyl in ) exhibit higher melting points (>180°C).
  • Solubility : The hydrochloride salt and morpholine moiety in the target compound likely improve aqueous solubility compared to neutral analogs like 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide .

Molecular Interactions

  • Hydrogen Bonding: Analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form intermolecular N–H⋯N bonds (R₂²(8) motif), stabilizing crystal packing. The target compound’s morpholinoethyl group may introduce additional H-bond acceptors, altering supramolecular interactions.

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